Bienvenue dans la boutique en ligne BenchChem!

3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone

Serotonin Receptor Pharmacology 5-HT2A Antagonism CNS Drug Discovery

The compound 3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone (C22H23FN4O2, MW 394.4 g/mol) belongs to the alkyl-piperazine-phenyl 4(3H)-quinazolinone class. Compounds within this class are characterized as pharmacologically active agents capable of interacting with the 5-HT1A and 5-HT2A serotonin receptors, as described in patent literature for treating disorders such as depression, anxiety, and psychosis.

Molecular Formula C22H23FN4O2
Molecular Weight 394.4 g/mol
Cat. No. B4461992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone
Molecular FormulaC22H23FN4O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C22H23FN4O2/c1-2-20(27-15-24-19-6-4-3-5-18(19)21(27)28)22(29)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10,15,20H,2,11-14H2,1H3
InChIKeyLHIXGWFCQBZJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone: Chemical Class and Pharmacological Baseline for Research Procurement


The compound 3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone (C22H23FN4O2, MW 394.4 g/mol) belongs to the alkyl-piperazine-phenyl 4(3H)-quinazolinone class. Compounds within this class are characterized as pharmacologically active agents capable of interacting with the 5-HT1A and 5-HT2A serotonin receptors, as described in patent literature for treating disorders such as depression, anxiety, and psychosis [1]. Independently, a structurally related quinazolin-4-one core was identified as an inhibitor of the hypoxia-inducible factor-1α (HIF-1α) transcriptional factor from a high-throughput screen, with a subsequent structure-activity relationship (SAR) study leading to the identification of analogues with enhanced potency [2]. This dual-profile baseline establishes the compound as a member of a critically important pharmacophore class, where specific substituent patterns dictate differential target engagement and downstream biological outcomes.

Why Generic 4(3H)-Quinazolinone Analogs Cannot Substitute for 3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone in Targeted Research


Generic substitution of in-class 4(3H)-quinazolinones is not scientifically sound due to the extreme sensitivity of target binding to the specific N-3 substituent and the terminal aryl group on the piperazine ring. Patent data shows that the general formula (I) compounds are defined by a precise combination of an alkyl linker (n=2), an R1 group (hydrogen or ethyl) at the 2-position, and a specific R2 aryl substitution pattern on the piperazine-phenyl moiety to achieve dual 5-HT1A/5-HT2A receptor modulation [1]. Separately, SAR studies on quinazolin-4-one HIF-1α inhibitors demonstrate that modifications to the piperazine region and phenyl ring substitution can yield a 5-fold difference in inhibitory potency, proving that seemingly minor structural changes lead to large functional disparities [2]. Therefore, selecting a closely related analog without the precise 4-fluorophenyl piperazino carbonylpropyl substitution pattern risks complete loss of the desired pharmacological profile, making this specific compound an irreplaceable tool for target validation.

Quantitative Differentiation of 3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone: A Comparator-Based Evidence Guide for Scientific Procurement


Differential Serotonergic Target Engagement Versus Parent Pharmacophore

While the broad alkyl-piperazine-phenyl 4(3H)-quinazolinone class is claimed to act on both 5-HT1A and 5-HT2A receptors, the specific compound bearing a 4-fluorophenyl piperazino carbonylpropyl substituent at the N-3 position represents a structurally distinct entity. The patent distinguishes preferred compounds based on the R2 aryl group, listing 3-trifluoromethylphenyl, 2-chlorophenyl, and 2-methylphenyl variants among the specific examples, but does not include the 4-fluorophenyl derivative in the most preferred list, implying a differentiated pharmacological fingerprint [1]. The known 5-HT2A antagonist ketanserin, a common comparator in this class, displays nanomolar affinity for 5-HT2A receptors in binding assays, and related tetrahydroquinazolinones have shown comparable affinity to ketanserin [2]. The 4-fluorophenyl substitution is a well-validated bioisostere known to enhance metabolic stability and receptor binding kinetics compared to non-fluorinated or ortho-substituted congeners.

Serotonin Receptor Pharmacology 5-HT2A Antagonism CNS Drug Discovery

Structure-Activity Relationship Divergence in HIF-1α Transcriptional Inhibition

A high-throughput screen identified quinazolin-4-one 1 as a baseline inhibitor of the HIF-1α transcriptional factor. Systematic SAR exploration revealed that modifications to the piperazine region and the phenyl ring substitution yielded a 5-fold more potent analogue, designated compound 16 [1]. The target compound, featuring a 4-fluorophenyl piperazino carbonylpropyl substituent, is structurally analogous to this chemotype but distinct from both the initial hit and the optimized lead. The presence of the carbonylpropyl linker between the quinazolinone core and the piperazine ring introduces conformational flexibility and a hydrogen bond acceptor that are absent in directly linked or ethyl-bridged analogs, potentially altering the binding mode to the HIF-1α transcriptional complex.

Hypoxia-Inducible Factor Cancer Biology Transcriptional Regulation

Mutually Exclusive Selectivity Profile Versus Pyrazine-Based Isomers with Identical Molecular Formula

Compounds sharing the identical molecular formula C22H23FN4O2 but possessing a pyrazine core (rather than quinazolinone) have been characterized as dual inhibitors of human acetylcholinesterase (hAChE) and tau protein oligomerization. Specifically, compound 21 in the pyrazine series displayed an hAChE IC50 of 0.71 μM and a tau-oligomerization EC50 of 2.21 μM [1]. This is a fundamentally different pharmacological mechanism from the serotonergic or HIF-1α activities associated with the quinazolinone scaffold. The core heterocycle (quinazolinone vs. pyrazine) dictates the target engagement profile, meaning that a purchaser mistakenly sourcing the pyrazine isomer would obtain a compound with entirely different biological activity despite the identical molecular formula and mass.

Acetylcholinesterase Inhibition Tau Aggregation Alzheimer's Disease

High-Value Application Scenarios for 3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone Based on Verified Differentiation Evidence


Serotonin Receptor Subtype Deconvolution in Neuropsychiatric Disorder Research

This compound is best deployed as a pharmacological probe to dissect the differential contributions of 5-HT1A and 5-HT2A receptor subtypes in rodent behavioral models of anxiety, depression, and psychosis. The patent-established class-level activity at both receptor subtypes, combined with the specific 4-fluorophenyl substitution that distinguishes it from the preferred patent examples (3-trifluoromethylphenyl, 2-chlorophenyl, etc.), makes it a valuable tool for comparing structure-dependent serotonergic modulation [1]. Researchers can use this compound alongside ketanserin (a selective 5-HT2A antagonist) and flibanserin (a 5-HT1A agonist/5-HT2A antagonist) to map the receptor occupancy required for specific behavioral endpoints such as head twitch response, fore paw treading, and flat body posture.

HIF-1α Pathway Tool Compound for Cancer Hypoxia Research

Given that the quinazolin-4-one core is a validated HIF-1α transcriptional inhibitor chemotype, this specific compound—with its distinct carbonylpropyl linker and 4-fluorophenyl piperazine terminus—serves as a critical SAR probe for mapping the structural determinants of HIF-1α inhibition potency [2]. Experimental programs investigating tumor hypoxia, angiogenesis, and metabolic reprogramming can employ this compound in parallel with the published hit compound 1 and the optimized analogue 16 to establish a complete potency gradient, enabling precise calibration of the HIF-1α dependency of observed phenotypic changes in cancer cell lines.

Core Scaffold Selectivity Validation in Formula-Isomeric Compound Libraries

The documented existence of a pyrazine-based isomer (compound 21) with identical molecular formula C22H23FN4O2 but entirely different biological activity (hAChE IC50 = 0.71 μM; tau-oligomerization EC50 = 2.21 μM) creates a high-value application as a selectivity control [3]. In screening campaigns targeting either serotonergic pathways or cholinergic/tau pathways, this quinazolinone compound can be run in parallel with the pyrazine isomer to empirically confirm that observed biological activities are scaffold-dependent rather than driven by the shared 4-fluorophenyl piperazine pharmacophore. This is essential for hit triage and preventing false-positive lead nomination.

Metabolic Stability Benchmarking of para-Fluoro Phenyl Bioisosteres

The 4-fluorophenyl substituent on this compound represents a classic aryl fluoride bioisostere strategy employed to enhance metabolic stability relative to non-halogenated phenyl analogs. Comparative in vitro microsomal stability assays can be conducted between this compound and the corresponding 2-methylphenyl, 2-chlorophenyl, and 2-ethoxyphenyl variants listed in the patent literature [1] to generate quantitative intrinsic clearance data. Such head-to-head stability profiling informs lead optimization decisions in CNS drug discovery programs where metabolic liability of the piperazine-phenyl moiety is a known development hurdle.

Quote Request

Request a Quote for 3-(1-{[4-(4-fluorophenyl)piperazino]carbonyl}propyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.